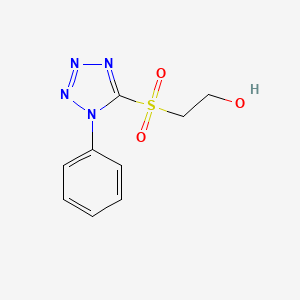![molecular formula C17H19NO5S B14239623 D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- CAS No. 380237-47-8](/img/structure/B14239623.png)
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- typically involves the protection of the amino and hydroxyl groups of D-serine, followed by the introduction of the phenylmethyl and sulfonyl groups. Common reagents used in these reactions include benzyl chloride for the phenylmethyl group and sulfonyl chloride for the sulfonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The phenylmethyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group yields a carboxylic acid, while reduction of the sulfonyl group produces a sulfide or thiol .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems.
Medicine: In medicine, derivatives of D-serine are investigated for their potential therapeutic applications in neurological disorders. The modifications in D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- may enhance its stability and bioavailability, making it a promising candidate for drug development .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations .
Mecanismo De Acción
The mechanism of action of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The phenylmethyl and sulfonyl groups can influence the compound’s binding affinity and specificity, potentially enhancing its therapeutic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Comparación Con Compuestos Similares
O-Benzyl-D-serine:
D-Serine benzyl ether: Another derivative of D-serine with a benzyl group, but without the sulfonyl modification.
Uniqueness: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is unique due to the presence of both phenylmethyl and sulfonyl groups.
Propiedades
Número CAS |
380237-47-8 |
|---|---|
Fórmula molecular |
C17H19NO5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2R)-2-(benzylsulfonylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C17H19NO5S/c19-17(20)16(12-23-11-14-7-3-1-4-8-14)18-24(21,22)13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m1/s1 |
Clave InChI |
QIDIZBREMSUIAI-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




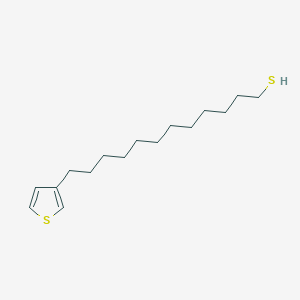
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
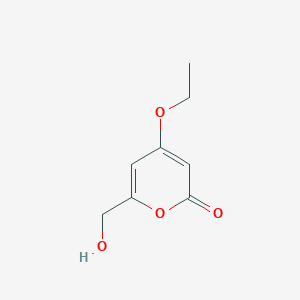
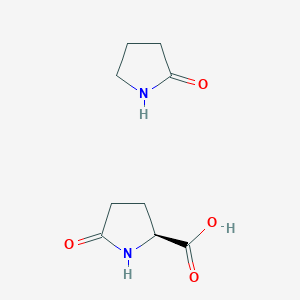
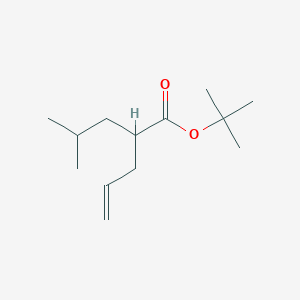
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
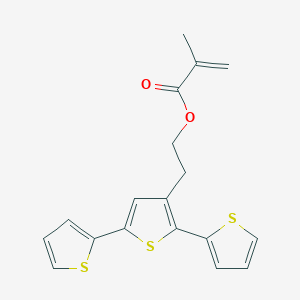
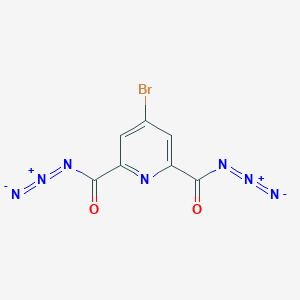
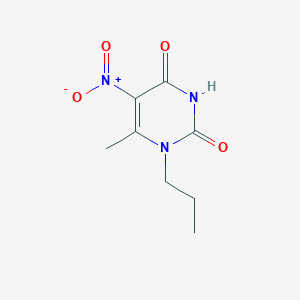
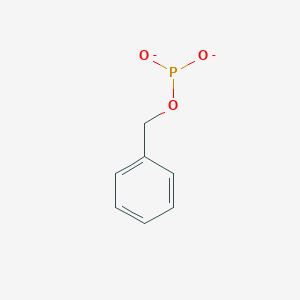
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
